molecular formula C14H16N4O3S B2775019 2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392244-97-2

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2775019
CAS No.: 392244-97-2
M. Wt: 320.37
InChI Key: SLSBGEKHXZHGST-UHFFFAOYSA-N
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Description

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 3-nitrophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole ring with 2-ethylbutanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt cellular processes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide: Similar structure but with a different position of the nitro group.

    2-ethyl-N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide: Similar structure but with a chloro group instead of a nitro group.

    2-ethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. The position of the nitro group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-9(4-2)12(19)15-14-17-16-13(22-14)10-6-5-7-11(8-10)18(20)21/h5-9H,3-4H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSBGEKHXZHGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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